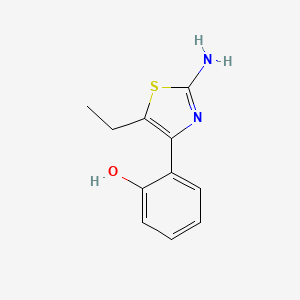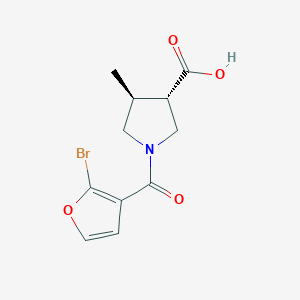
(3S,4S)-1-(benzylcarbamoyl)-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(benzylcarbamoyl)-4-methylpyrrolidine-3-carboxylic acid, commonly known as Boc-4-Me-Pro-OH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of proline, a naturally occurring amino acid, and is widely used in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of Boc-4-Me-Pro-OH is not fully understood. However, it is thought to exert its biological effects by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of the protease enzyme, which is involved in the replication of certain viruses, including HIV. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Boc-4-Me-Pro-OH has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit viral replication. Additionally, it has been shown to exhibit antibacterial activity against various strains of bacteria. However, further studies are needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-4-Me-Pro-OH in lab experiments is its versatility. It can be easily synthesized and used as a building block in the synthesis of various bioactive molecules. Additionally, it exhibits a wide range of biological activities, making it a useful tool in drug discovery research. However, one limitation of using Boc-4-Me-Pro-OH is its potential toxicity. Further studies are needed to fully understand its safety profile and potential side effects.
Future Directions
There are several future directions for the study of Boc-4-Me-Pro-OH. One area of research is the development of novel drugs based on its structure. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, the synthesis of Boc-4-Me-Pro-OH can be optimized to improve yields and purity, making it more accessible for use in drug discovery research. Finally, the development of new synthetic methods for the synthesis of proline derivatives can lead to the discovery of new bioactive molecules with potential therapeutic applications.
Synthesis Methods
The synthesis of Boc-4-Me-Pro-OH involves the reaction of N-Boc-4-methyl-L-proline with benzyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the desired product. This method is widely used in the synthesis of various proline derivatives and has been optimized for high yields and purity.
Scientific Research Applications
Boc-4-Me-Pro-OH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activity, making it a promising candidate for the development of novel drugs. Additionally, it has been used as a building block in the synthesis of various bioactive molecules, including protease inhibitors, peptidomimetics, and enzyme inhibitors.
properties
IUPAC Name |
(3S,4S)-1-(benzylcarbamoyl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-8-16(9-12(10)13(17)18)14(19)15-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTXRELZYZEUHI-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(benzylcarbamoyl)-4-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

